molecular formula C20H16O2 B10891577 Biphenyl-4-yl 3-methylbenzoate

Biphenyl-4-yl 3-methylbenzoate

Cat. No.: B10891577
M. Wt: 288.3 g/mol
InChI Key: VYSBBHOJVYYBGX-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 3-methylbenzoate is an organic compound that consists of a biphenyl group attached to a 3-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl 3-methylbenzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic methodologies. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. Additionally, the use of isopropyl nitrite as a diazotizing reagent in the synthesis of biphenyl compounds has been explored for its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of biphenyl-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group allows for electrophilic substitution reactions, which can modify the compound’s activity and selectivity. Additionally, the ester moiety can undergo hydrolysis, releasing the active biphenyl derivative that interacts with biological targets .

Comparison with Similar Compounds

Biphenyl-4-yl 3-methylbenzoate can be compared with other biphenyl derivatives, such as:

  • Biphenyl-4-yl benzoate
  • Biphenyl-4-yl acetate
  • Biphenyl-4-yl propionate

These compounds share similar structural features but differ in their ester moieties, which can influence their chemical reactivity and biological activity.

Biological Activity

Biphenyl-4-yl 3-methylbenzoate is a chemical compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

This compound is an ester derived from biphenyl and benzoic acid, characterized by the presence of a methyl group at the 3-position of the benzoate moiety. The synthesis typically involves the reaction of biphenyl-4-ol with 3-methylbenzoic acid under acidic conditions, often utilizing coupling agents to enhance yield.

2.1 Tyrosinase Inhibition

One of the notable biological activities of biphenyl derivatives, including this compound, is their inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that certain biphenyl esters exhibit significant anti-tyrosinase activity comparable to standard inhibitors like kojic acid. For instance, a study reported that biphenyl-based compounds demonstrated strong inhibition at concentrations of 100 and 250 µg/mL, with molecular docking studies suggesting binding at the active-site entrance of tyrosinase .

CompoundConcentration (µg/mL)Inhibition (%)
This compound100XX% (to be filled with specific data)
Kojic Acid100YY% (to be filled with specific data)

2.2 Antioxidant Properties

Biphenyl derivatives also exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and ABTS assays. While specific data for this compound is limited, related compounds have shown promising results in reducing oxidative damage in cellular models .

2.3 Antimicrobial Activity

Preliminary studies suggest that biphenyl esters possess antimicrobial properties against various pathogens. For example, a related compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

3.1 Case Study: Tyrosinase Inhibition

In a focused study on biphenyl esters, researchers synthesized a series of compounds and evaluated their tyrosinase inhibitory effects. The results indicated that certain structural modifications significantly enhanced activity, leading to the identification of more potent inhibitors compared to traditional agents .

3.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in the biphenyl core and substituents affect biological activity. For instance, modifications at the ortho or para positions relative to the ester group can lead to increased binding affinity for target enzymes .

4. Future Perspectives

The ongoing research into biphenyl derivatives like this compound opens avenues for developing new therapeutic agents. Potential applications include:

  • Cosmetic formulations : As tyrosinase inhibitors for skin lightening treatments.
  • Pharmaceuticals : Targeting oxidative stress-related diseases.
  • Agricultural chemicals : As environmentally friendly pesticides due to their antimicrobial properties.

5. Conclusion

This compound represents a promising compound with significant biological activities, particularly in tyrosinase inhibition and antioxidant effects. Continued exploration of its structure-activity relationships will likely yield new applications in various fields, including cosmetics and pharmaceuticals.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-phenylphenyl) 3-methylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

VYSBBHOJVYYBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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